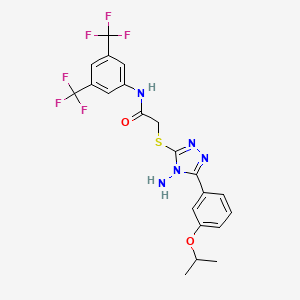
C21H19F6N5O2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C21H19F6N5O2S is a complex organic molecule that features a combination of fluorinated aromatic rings, a pyrazole core, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C21H19F6N5O2S typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole ring is synthesized through the condensation of a hydrazine derivative with a 1,3-diketone.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: mCPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products:
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines or alcohols from nitro or carbonyl groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its fluorinated aromatic rings make it a candidate for the development of advanced materials with unique electronic properties.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.
Protein Binding: Its structure allows for strong interactions with biological macromolecules, useful in studying protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting diseases involving specific enzymes or receptors.
Industry:
Polymer Science: Its incorporation into polymers can enhance material properties like thermal stability and chemical resistance.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Molecular Targets and Pathways:
Enzymes: Specific enzymes involved in metabolic pathways.
Receptors: Cellular receptors involved in signal transduction.
Comparison with Similar Compounds
C21H19F6N5O3S: A similar compound with an additional oxygen atom, potentially altering its reactivity and biological activity.
C21H19F6N5O2Se: A selenium analog, which may have different electronic properties and biological effects.
Uniqueness:
Fluorination: The high degree of fluorination in C21H19F6N5O2S imparts unique electronic properties and enhances its stability.
Thiophene Moiety:
This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H19F6N5O2S |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H19F6N5O2S/c1-11(2)34-16-5-3-4-12(6-16)18-30-31-19(32(18)28)35-10-17(33)29-15-8-13(20(22,23)24)7-14(9-15)21(25,26)27/h3-9,11H,10,28H2,1-2H3,(H,29,33) |
InChI Key |
OBNVNMHIWDYTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















